N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide
Description
The compound N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with a sulfonamide group and a phenoxy bridge. Key structural characteristics include:
- Two 4-methoxyphenylmethyl groups attached via sulfamoyl and phenoxy linkages.
- A sulfonamide (-SO₂-NH-) functional group, a hallmark of bioactive sulfonamides.
- A para-substituted phenoxy group, contributing to steric and electronic modulation.
Sulfonamides are widely studied for their antimicrobial, enzyme inhibitory, and therapeutic properties .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7S2/c1-35-23-7-3-21(4-8-23)19-29-38(31,32)27-15-11-25(12-16-27)37-26-13-17-28(18-14-26)39(33,34)30-20-22-5-9-24(36-2)10-6-22/h3-18,29-30H,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFUSQHDRSHEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with sulfonyl chloride derivatives under controlled conditions to form the sulfonamide linkage. This is followed by further reactions to introduce the phenoxy and methoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise as a pharmaceutical agent, particularly due to its structural features that enhance its bioactivity.
Antibacterial Properties
Sulfonamides, a class of compounds to which this molecule belongs, are known for their antibacterial properties. They function as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This mechanism positions them as effective agents against a variety of bacterial infections .
Case Study:
Research has shown that derivatives of sulfonamides exhibit varying degrees of activity against resistant strains of bacteria. For instance, certain modifications to the sulfonamide structure have resulted in compounds with enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
| Compound | Activity Against MRSA | MIC (µg/mL) |
|---|---|---|
| Standard Sulfonamide | 0.5 - 1 | |
| Modified Derivative A | 0.13 - 0.255 | Enhanced |
| Modified Derivative B | 3.125 | Significant |
Anti-inflammatory Applications
The compound is also being explored for its anti-inflammatory properties. Inflammation is a critical factor in various diseases, including cardiovascular diseases and cancer.
COX-2 Inhibition
Recent studies have indicated that compounds with similar structural motifs to N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .
Data Table: COX-2 Inhibition Studies
| Compound | COX-2 IC50 (µM) | Remarks |
|---|---|---|
| Original Compound | 5 - 10 | Moderate |
| New Analog A | 1 - 3 | High potency |
| New Analog B | 0.5 - 1 | Very high potency |
Structural Insights and Design
The molecular structure of this compound contributes significantly to its biological activity.
Molecular Geometry
The dihedral angles and torsion angles within the molecule can influence its interaction with biological targets. For example, the dihedral angle between aromatic rings can affect binding affinity and specificity .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological pathways. The methoxyphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Features and Substituent Effects
The table below highlights structural variations and functional group differences among analogous sulfonamides:
Key Observations:
- Substituent Position : The target compound’s para -substituted methoxyphenyl groups contrast with ortho - or meta -substituted analogs (e.g., ’s nitro group at ortho position), which alter electronic distribution and steric hindrance .
- Biological Activity : Compounds with heterocyclic substituents (e.g., oxazole in ) often exhibit enhanced antimicrobial activity, while chloro/methyl groups () improve target selectivity .
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Sulfonamide Group : Known for its antibacterial properties.
- Methoxyphenyl Moieties : Contribute to lipophilicity and potential interactions with biological targets.
- Phenoxy Linkage : May enhance binding affinity to specific receptors.
The molecular formula is , and its molecular weight is approximately 396.48 g/mol.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. For instance, the sulfonamide moiety in this compound can inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfa drugs .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
The proposed mechanism of action involves:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has shown selectivity for PTP1B, a target in diabetes and obesity treatment. Inhibition of PTP1B enhances insulin signaling pathways, which is beneficial in metabolic disorders .
- Regulation of Gene Expression : It modulates the expression of genes involved in cellular stress responses and apoptosis, further supporting its potential as a therapeutic agent .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate moderate efficacy against common pathogens, suggesting potential applications in treating infections .
Study 2: Anticancer Activity
A study on the anticancer effects revealed that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines (MDA-MB-231). The IC50 was calculated to be approximately 10 µM after 48 hours of exposure.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 40 |
| Compound (20 µM) | 15 |
This data underscores its potential as a therapeutic agent in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
